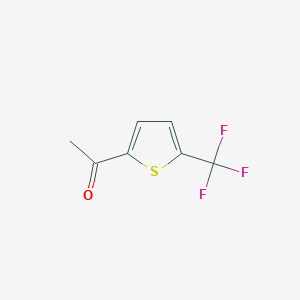

1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one

Description

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated α-Arylation of Thiophene Derivatives

Palladium catalysis has emerged as a cornerstone for functionalizing thiophenes at the α-position (C2 and C5). For 1-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-one, the acetyl group at C2 can be introduced via direct C–H arylation of a pre-functionalized 5-trifluoromethylthiophene.

The bis(alkoxo)palladium complex Cat.I (0.1–0.2 mol%) enables phosphine-free α-arylation of thiophenes with aryl bromides, achieving yields up to 99%. This method tolerates electron-donating and electron-withdrawing groups, making it suitable for coupling with acetyl-containing electrophiles. For instance, treating 5-(trifluoromethyl)thiophene with an acetyl-substituted aryl bromide under Cat.I catalysis selectively installs the acetyl group at C2.

Notably, the sulfinyl directing group in 3-(methylsulfinyl)thiophenes enhances regioselectivity for mono- or diarylation. By modifying this approach, 2-acetyl-5-(trifluoromethyl)thiophene is accessible using methylsulfinyl-directed palladium catalysis at 0.5 mol% loading. The sulfinyl group’s ability to coordinate palladium ensures precise C2 functionalization, even in the presence of the electron-withdrawing trifluoromethyl group.

Key Reaction Parameters for Palladium-Catalyzed α-Arylation

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst Loading | 0.1–0.5 mol% Pd | Higher loadings reduce efficiency |

| Ligand | None (phosphine-free) | Prevents side reactions |

| Solvent | DMA or Toluene | Enhances catalyst stability |

| Temperature | 80–120°C | Balances kinetics and selectivity |

Silver(I)-Assisted C–H Activation Pathways

Silver additives play a critical role in modulating palladium-catalyzed C–H activation. In the synthesis of this compound, Ag(I) salts enable near-room-temperature α-arylation of thiophenes by altering the palladium coordination environment.

At low Pd concentrations (≤1 mol%), AgOAc facilitates ligand exchange, generating a cationic Pd species that preferentially activates the α-C–H bond. This mechanistic shift allows the coupling of 5-(trifluoromethyl)thiophene with acetyl-containing iodobenzene derivatives at 25–40°C, achieving >80% yield. Competition experiments confirm that Ag(I) suppresses β-functionalization, ensuring exclusive C2 selectivity.

Mechanistic Insights into Ag(I)-Assisted Activation

- Oxidative Addition : Pd(0) inserts into the C–I bond of the acetylated aryl iodide.

- Ag(I)-Mediated C–H Activation : AgOAc abstracts iodide, forming a cationic Pd complex that activates the thiophene’s α-C–H bond.

- Reductive Elimination : The acetyl group transfers to the thiophene, regenerating Pd(0).

This pathway circumvents harsh conditions, preserving the integrity of the trifluoromethyl group while enabling mild, scalable synthesis.

Copper-Promoted Trifluoromethylation Reactions

Introducing the trifluoromethyl group at C5 relies on copper-catalyzed radical trifluoromethylation. A redox-active copper(II) complex bearing iminosemiquinone ligands reduces electrophilic CF₃⁺ sources (e.g., Togni’s reagent) to generate CF₃ radicals, which couple with thiophene derivatives.

For 2-acetylthiophene, trifluoromethylation proceeds via:

- Radical Generation : Cu(II) mediates single-electron transfer (SET) to CF₃⁺, producing CF₃˙.

- Regioselective Addition : The CF₃˙ radical adds to the electron-rich C5 position of 2-acetylthiophene.

- Aromatic Substitution : Rearomatization yields this compound.

This method operates under mild conditions (25–50°C) and avoids stoichiometric oxidants, achieving 70–89% yields. The copper ligand’s redox activity ensures controlled radical generation, minimizing undesired byproducts.

Comparative Analysis of Trifluoromethylation Methods

| Method | Catalyst | CF₃ Source | Yield (%) | Temperature |

|---|---|---|---|---|

| Copper/Radical | Cu(II)-Ligand | Togni’s Reagent | 70–89 | 25–50°C |

| Photoredox | [Ir] or [Ru] | Umemoto Reagent | 65–75 | RT |

| Nucleophilic | CsF | TMSCF₃ | 50–60 | 0–25°C |

Properties

IUPAC Name |

1-[5-(trifluoromethyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBFXBLFFYCAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367959-32-7 | |

| Record name | 1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)thiophene-2-carboxylic acid with a suitable reagent to form the corresponding acid chloride, which is then treated with an appropriate nucleophile to yield the desired ethanone derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Identifiers

- IUPAC Name: 1-[5-(trifluoromethyl)thiophen-2-yl]ethanone

- CAS Number: 1367959-32-7

- Molecular Formula:

- Molecular Weight: 194.18

- SMILES: CC(=O)C1=CC=C(S1)C(F)(F)F

Synthesis and Purification

1-[5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one can be purified via column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (PE/EtOAc = 10:1) . It appears as a light yellow oil .

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl3): δ 7.56 (d, J = 5.2 Hz, 1H), 7.36 (d, J = 5.2 Hz, 1H), 2.63 (s, 3H)

- ¹⁹F NMR (376 MHz, CDCl3): δ -56.89 (s, 3F)

- ¹³C NMR (101 MHz, CDCl3): δ 189.05, 143.04 (q, J = 2.8 Hz), 132.03 (q, J = 35.8 Hz), 130.43, 128.42 (q, J = 4.5 Hz), 121.48 (q, J = 271.7 Hz), 29.28 (q, J = 2.2 Hz)

Potential Applications

While specific applications for 1-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-one are not detailed in the provided search results, the presence of a trifluoromethyl group suggests potential uses in medicinal chemistry and materials science.

- Medicinal Chemistry: The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for bioactivity.

- Ligand Design: It has been used in the design and synthesis of ligands targeting allosteric binding sites, such as on the CB1 cannabinoid receptor .

- Building Block in Synthesis: Trifluoromethyl ketones can be used to obtain difluoro enol silyl ethers .

- Materials Science: As a thiophene derivative, it may be used in the preparation of biologically active compounds.

Mechanism of Action

The mechanism by which 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, molecular weights, and synthetic yields:

*Noted as discontinued in commercial catalogs .

Key Observations:

- Trifluoromethyl Group Impact : The -CF₃ group, whether directly on the thiophene ring (as in the target compound) or on a phenyl substituent (e.g., ), enhances metabolic stability and lipophilicity, critical for drug design . However, its strong electron-withdrawing effect may reduce reactivity in cross-coupling reactions, as seen in lower yields (e.g., 17% for 7e ).

- Synthetic Yields : Pd-catalyzed reactions (e.g., ) achieve higher yields (~60–81%) compared to multi-step syntheses involving trifluoromethyl groups (~17% for 7e ).

Spectroscopic and Physical Properties

Comparative NMR and HRMS data for selected analogues:

Key Observations:

Biological Activity

1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one, also known as a trifluoromethyl ketone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's molecular formula is , with a molecular weight of 194.18 g/mol. It is characterized by the presence of a trifluoromethyl group, which is known to influence the pharmacological properties of organic compounds.

The chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅F₃OS |

| Molecular Weight | 194.18 g/mol |

| MDL No. | MFCD22060966 |

| PubChem CID | 23543740 |

| IUPAC Name | 1-[5-(trifluoromethyl)thiophen-2-yl]ethanone |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including antitumor, antiviral, and antimicrobial properties. The following sections detail specific findings related to the biological activities of this compound.

Antitumor Activity

A study explored the antitumor potential of various trifluoromethyl ketones, including derivatives similar to this compound. The compound demonstrated notable in vitro activity against several cancer cell lines, including:

- P388 murine leukemia cell line

- HCT116 human colon cancer cell line

The IC50 values (the concentration required to inhibit cell growth by 50%) for these activities were promising, indicating that this compound may serve as a lead structure for developing new anticancer agents .

Antiviral Activity

In addition to its antitumor effects, preliminary studies suggest potential antiviral properties against viruses such as Herpes simplex Type I and Polio Type I. The mechanism of action appears to involve interference with viral replication processes, although detailed mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the trifluoromethyl group significantly enhances the biological activity of thiophene derivatives. Variations in substituents on the thiophene ring can lead to different biological outcomes, making it a focal point for further drug development .

Case Studies and Research Findings

Several case studies and experimental findings have been documented regarding the biological activities of similar compounds:

-

Antitumor Studies

- A compound structurally related to this compound showed an IC50 value of 0.28 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- Another study reported that derivatives exhibited significant cytotoxicity against various tumor cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .

- Mechanistic Insights

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-(Trifluoromethyl)thiophen-2-yl)ethan-1-one, and how can reaction parameters be optimized?

- Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a trifluoromethyl-substituted thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Answer :

- Spectroscopy : ¹H/¹³C NMR and FT-IR confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) and aromatic proton environments.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, related thiophene derivatives exhibit monoclinic systems (e.g., P2₁/c space group, a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₇H₅F₃OS: 194.02 g/mol).

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and stability under varying experimental conditions?

- Answer : The electron-withdrawing trifluoromethyl group enhances thermal stability but may reduce solubility in polar solvents. Stability studies (e.g., thermogravimetric analysis) show decomposition temperatures >200°C. Under acidic/basic conditions, the acetyl group may hydrolyze, requiring inert storage (e.g., argon atmosphere) .

Q. What computational approaches are used to predict the compound’s reactivity in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. For example, the thiophene ring’s α-position exhibits higher electrophilicity (HOMO ≈ -6.5 eV), favoring palladium-catalyzed reactions .

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

- Answer : Discrepancies in NMR chemical shifts (e.g., acetyl proton δ ≈ 2.6 ppm vs. computed δ = 2.8 ppm) arise from solvent effects or crystal packing. Hybrid methods (e.g., MD simulations with implicit solvent models) improve alignment between theory and experiment .

Q. What strategies address challenges in crystallizing this compound for SCXRD analysis?

- Answer : Slow evaporation from a hexane/ethyl acetate mixture (1:3) promotes crystal growth. Additives like seed crystals or ionic liquids can overcome polymorphism issues. For analogs, lattice parameters (e.g., β = 91.56°) are sensitive to cooling rates .

Data Contradiction and Methodological Analysis

Q. How should researchers interpret conflicting literature reports on the compound’s biological activity?

- Answer : Variations in assay conditions (e.g., cell lines, concentrations) may explain contradictions. Meta-analyses should normalize data to positive controls (e.g., IC₅₀ values relative to cisplatin) and validate via orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What experimental controls are critical when studying the compound’s role in photophysical applications?

- Answer : Include UV-vis absorption/emission controls (e.g., λₐᵦₛ = 270 nm for thiophene derivatives) and quantum yield measurements using integrating spheres. Degradation under UV light must be monitored via HPLC to rule out photolysis artifacts .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes and Yields

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 72 | |

| Grignard Addition | Mg | THF | 58 |

Table 2 : Crystallographic Parameters for Analogous Compounds

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)thiophene derivative | P2₁/c | 6.0686 | 18.6887 | 14.9734 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.